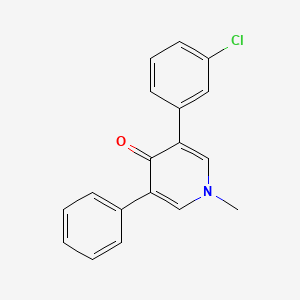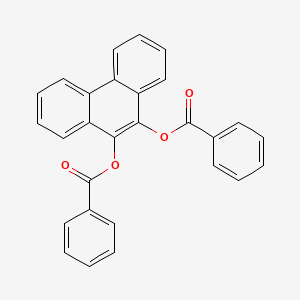![molecular formula C16H11ClN2O3 B12808739 5'-Chloro-6-nitro-1',3'-dihydrospiro[chromene-2,2'-indole] CAS No. 26456-32-6](/img/structure/B12808739.png)
5'-Chloro-6-nitro-1',3'-dihydrospiro[chromene-2,2'-indole]
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5’-Chloro-6-nitro-1’,3’-dihydrospiro[chromene-2,2’-indole] is a complex organic compound that belongs to the class of spiro compounds. These compounds are characterized by a unique structure where two rings are connected through a single atom. The presence of both chromene and indole moieties in its structure makes it an interesting subject for various chemical and biological studies.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5’-Chloro-6-nitro-1’,3’-dihydrospiro[chromene-2,2’-indole] typically involves multi-step organic reactions. One common method includes the Fischer indole synthesis, where an aryl hydrazine reacts with a ketone or aldehyde under acidic conditions to form the indole ring . The chromene moiety can be introduced through a cyclization reaction involving a phenol derivative and an aldehyde or ketone .
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, often using continuous flow reactors to enhance yield and purity. Catalysts and solvents are carefully chosen to maximize efficiency and minimize environmental impact .
Análisis De Reacciones Químicas
Types of Reactions
5’-Chloro-6-nitro-1’,3’-dihydrospiro[chromene-2,2’-indole] undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: Typically used to reduce nitro groups to amines.
Substitution: Halogen atoms like chlorine can be substituted with other groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Catalytic hydrogenation or metal hydrides like sodium borohydride.
Substitution: Nucleophilic reagents such as amines or thiols.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group yields an amine derivative, while substitution reactions can introduce various functional groups .
Aplicaciones Científicas De Investigación
5’-Chloro-6-nitro-1’,3’-dihydrospiro[chromene-2,2’-indole] has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects.
Industry: Utilized in the development of dyes and pigments due to its chromene moiety
Mecanismo De Acción
The mechanism of action of 5’-Chloro-6-nitro-1’,3’-dihydrospiro[chromene-2,2’-indole] involves its interaction with various molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components. The indole moiety can bind to specific receptors or enzymes, modulating their activity .
Comparación Con Compuestos Similares
Similar Compounds
- 1’,3’,3’-Trimethyl-6-nitrospiro[chromene-2,2’-indole]
- 5’-Chloro-1’,3’,3’-trimethyl-6-nitrospiro[chromene-2,2’-indole]
- 1’,3’,3’-Trimethyl-6-nitrospiro[chromene-2,2’-indoline]
Uniqueness
5’-Chloro-6-nitro-1’,3’-dihydrospiro[chromene-2,2’-indole] is unique due to the presence of both chloro and nitro substituents, which can significantly influence its chemical reactivity and biological activity. These substituents can enhance its potential as a pharmacophore and its utility in various industrial applications .
Propiedades
Número CAS |
26456-32-6 |
|---|---|
Fórmula molecular |
C16H11ClN2O3 |
Peso molecular |
314.72 g/mol |
Nombre IUPAC |
5-chloro-6'-nitrospiro[1,3-dihydroindole-2,2'-chromene] |
InChI |
InChI=1S/C16H11ClN2O3/c17-12-1-3-14-11(7-12)9-16(18-14)6-5-10-8-13(19(20)21)2-4-15(10)22-16/h1-8,18H,9H2 |
Clave InChI |
WAHNJHGSBJRPFD-UHFFFAOYSA-N |
SMILES canónico |
C1C2=C(C=CC(=C2)Cl)NC13C=CC4=C(O3)C=CC(=C4)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


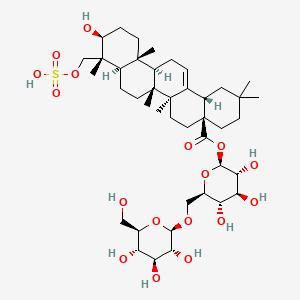
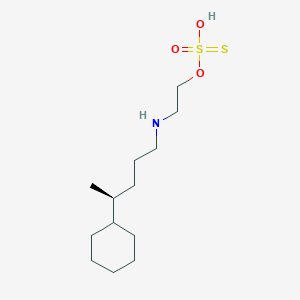
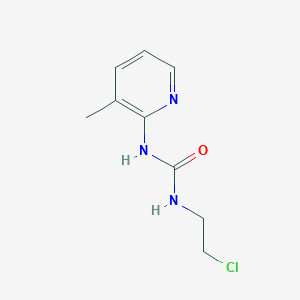
![3,9-dibenzyl-2,4,8,10-tetrahydro-[1,3]benzoxazino[6,5-f][1,3]benzoxazine](/img/structure/B12808673.png)
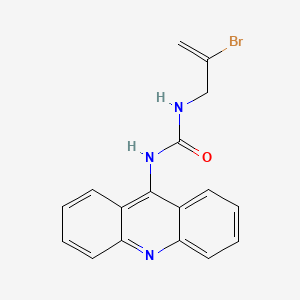
![2-(piperidin-1-ylmethyl)-3H-thiochromeno[3,4-d]imidazol-4-one](/img/structure/B12808691.png)

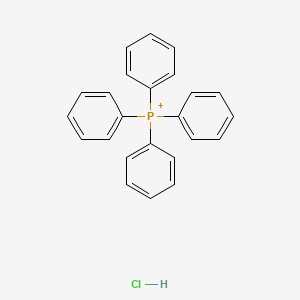

![propyl N-(9-ethyl-19-oxo-9,14,20-triazapentacyclo[11.7.0.02,10.03,8.014,18]icosa-1(13),2(10),3(8),4,6,11,15,17-octaen-5-yl)carbamate](/img/structure/B12808710.png)
![4-amino-1-[(2R,3R,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidin-2-one](/img/structure/B12808717.png)
